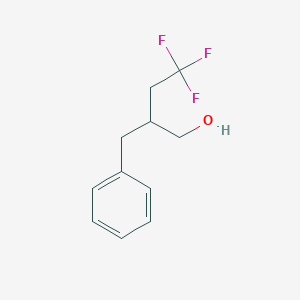
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide is an organic compound belonging to the class of furan derivatives It features a furan ring substituted at the 2-position with a carboxamide group and a bromine atom at the 5-position The piperidin-1-yl group is attached to the nitrogen atom of the carboxamide
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-(piperidin-1-yl)furan-2-carboxamide typically involves the following steps:
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The furan ring and the piperidinyl group can undergo oxidation and reduction reactions, respectively.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) can be used to oxidize the furan ring.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used to reduce the piperidinyl group.
Major Products
Substitution: Products depend on the nucleophile used; for example, azide substitution would yield 5-azido-N-(piperidin-1-yl)furan-2-carboxamide.
Oxidation: Oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid derivatives.
Reduction: Reduction of the piperidinyl group can yield piperidine derivatives with varying degrees of saturation.
Scientific Research Applications
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies exploring its effects on cellular pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 5-bromo-N-(piperidin-1-yl)furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases or interact with G-protein coupled receptors (GPCRs), affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide
- 5-cyano-furan-2-carboxylic acid derivatives
Uniqueness
5-bromo-N-(piperidin-1-yl)furan-2-carboxamide is unique due to its specific substitution pattern on the furan ring and the presence of the piperidinyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H13BrN2O2 |
|---|---|
Molecular Weight |
273.13 g/mol |
IUPAC Name |
5-bromo-N-piperidin-1-ylfuran-2-carboxamide |
InChI |
InChI=1S/C10H13BrN2O2/c11-9-5-4-8(15-9)10(14)12-13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14) |
InChI Key |
ZAHBKXHHDMTFQM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)NC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Cyclobutyl((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)methanol](/img/structure/B14888761.png)


![Rel-tert-butyl (1R,3S)-5'-bromo-4'-chloro-3-hydroxyspiro[cyclopentane-1,3'-pyrrolo[2,3-b]pyridine]-1'(2'H)-carboxylate](/img/structure/B14888775.png)

